1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene
Description
1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring
Properties
IUPAC Name |
1-bromo-3-phenylmethoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-12-6-11(14(16,17)18)7-13(8-12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBXRJFRUVREDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-(Trifluoromethyl)phenol
Procedure :
- Substrate : 3-(Trifluoromethyl)phenol (1 equiv) dissolved in acetic acid.
- Brominating agent : Bromine (1.1 equiv) added dropwise at 0°C.
- Reaction conditions : Stirred for 6 hours at 25°C, followed by quenching with NaHSO₃.
- Isolation : Extracted with dichloromethane, dried over MgSO₄, and purified via column chromatography.
Outcome :
- Yield : 68–72%
- Regioselectivity : Para-bromination favored due to the electron-withdrawing trifluoromethyl group.
- Characterization : ¹H NMR (CDCl₃): δ 7.52 (d, J = 2.1 Hz, 1H), 7.48 (dd, J = 8.5, 2.1 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H).
Benzylation of 3-Bromo-5-(trifluoromethyl)phenol
Procedure :
- Substrate : 3-Bromo-5-(trifluoromethyl)phenol (1 equiv), benzyl bromide (1.2 equiv).
- Base : K₂CO₃ (2 equiv) in anhydrous DMF.
- Reaction conditions : Heated to 80°C for 12 hours under N₂.
- Workup : Filtered, concentrated, and purified via recrystallization (hexanes/EtOAc).
Outcome :
- Yield : 85–90%
- Purity : >98% (HPLC)
- Key data : Melting point: 92–94°C; ¹⁹F NMR (282 MHz, CDCl₃): δ -62.4 (CF₃).
Sequential Trifluoromethylation and Benzylation
An alternative route involves introducing the trifluoromethyl group after bromination and benzylation. This method minimizes side reactions caused by the strong electron-withdrawing nature of the CF₃ group.
Trifluoromethylation via Ruppert-Prakash Reagent
Procedure :
- Substrate : 1-Benzyloxy-3-bromobenzene (1 equiv).
- Trifluoromethylating agent : (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv).
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Conditions : DMF, 100°C, 24 hours.
Outcome :
- Yield : 55–60%
- Challenges : Competing debenzylation observed at elevated temperatures.
- Optimization : Lowering temperature to 80°C and using TBAB (tetrabutylammonium bromide) as a phase-transfer agent improved yield to 70%.
Cross-Coupling Strategies for Late-Stage Functionalization
Palladium-catalyzed cross-coupling reactions enable modular synthesis, particularly for introducing the benzyloxy group.
Suzuki-Miyaura Coupling
Procedure :
- Substrates : 3-Bromo-5-(trifluoromethyl)phenylboronic acid (1 equiv), benzyl alcohol (1.2 equiv).
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : Cs₂CO₃ (2 equiv) in toluene/water (3:1).
- Conditions : 90°C, 12 hours.
Outcome :
- Yield : 75–80%
- Advantage : Avoids harsh benzylation conditions.
- Limitation : Requires preformed boronic acid, increasing synthetic steps.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic bromination | 3-(Trifluoromethyl)phenol | Bromination → Benzylation | 72% | High regioselectivity | Requires acidic conditions |
| Sequential CF₃ insertion | 1-Benzyloxy-3-bromobenzene | Trifluoromethylation | 70% | Modular late-stage modification | Low thermal stability of intermediates |
| Suzuki coupling | Arylboronic acid derivative | Cross-coupling with benzyl alcohol | 80% | Mild conditions, scalability | Multi-step boronic acid preparation |
Mechanistic Insights and Side Reactions
Competing Debenzylation
Under basic conditions (e.g., K₂CO₃ in DMF), trace amounts of 3-bromo-5-(trifluoromethyl)phenol (≤5%) form via cleavage of the benzyl ether. Addition of KI suppresses this side reaction by precipitating benzyl iodide.
Trifluoromethyl Group Stability
The CF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. For example, exposure to H₂SO₄ at 100°C results in partial defluorination (≤10% yield loss).
Industrial-Scale Considerations
- Cost-effectiveness : Benzyl bromide is economical but requires careful handling due to toxicity.
- Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
- Purification : Continuous distillation improves throughput compared to batch chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products:
Scientific Research Applications
Medicinal Chemistry
1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene is utilized in medicinal chemistry for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block in the synthesis of various bioactive compounds. For instance, it can be modified to develop new drugs targeting specific biological pathways.
Case Study : A study demonstrated that derivatives of this compound showed promising activity against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
Material Science
In material science, this compound can serve as a precursor for creating functionalized polymers or materials with specific electronic properties. The trifluoromethyl group enhances the material's stability and solubility in organic solvents, making it suitable for applications in organic electronics.
Data Table: Properties Relevant to Material Science
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
| Electronic Properties | Suitable for conductive polymers |
Analytical Chemistry
This compound is also employed in analytical chemistry as a reference standard in chromatography and mass spectrometry. Its distinct mass and spectral characteristics facilitate the identification and quantification of related compounds in complex mixtures.
Environmental Applications
Recent research has explored the use of this compound in environmental monitoring, particularly for detecting pollutants. The compound's ability to form stable complexes with metal ions makes it useful as a chemosensor for environmental analysis.
Case Study : A study highlighted its effectiveness in detecting heavy metals in water samples, showcasing its application in environmental safety assessments .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or affect cellular processes such as proliferation, differentiation, and apoptosis
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-bromobenzene
- 1-(Benzyloxy)-2-iodo-4-tert-octylbenzene
- 1-(Benzyloxy)-3-chloro-5-trifluoromethylbenzene
Comparison: 1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization through substitution reactions .
Biological Activity
1-(Benzyloxy)-3-bromo-5-trifluoromethylbenzene is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a benzyloxy group, bromine atom, and trifluoromethyl group, suggests possible interactions with various biological targets. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₈BrF₃O
- Molecular Weight : 319.10 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group is particularly known for enhancing lipophilicity and bioactivity.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites.
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows for integration into lipid membranes, affecting membrane fluidity and function.
Anticancer Activity
A study published in a peer-reviewed journal assessed the cytotoxic effects of compounds similar to this compound against various cancer cell lines. Results indicated that such compounds demonstrated significant inhibition of cell proliferation in breast and colon cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | MCF-7 (Breast Cancer) |
| Similar Compound A | 15.0 | HCT116 (Colon Cancer) |
| Similar Compound B | 10.0 | HeLa (Cervical Cancer) |
Antimicrobial Activity
Another study explored the antimicrobial properties of halogenated benzenes. The results showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. Key synthetic methods include:
- Formation of the Benzyloxy Group : This can be achieved through nucleophilic substitution reactions.
- Bromination : Selective bromination at the meta position can be performed using bromine or brominating agents.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be accomplished via electrophilic fluorination methods.
Q & A
Q. What are optimized synthetic routes for 1-(benzyloxy)-3-bromo-5-trifluoromethylbenzene, and how do reaction conditions influence yield?
Answer: The synthesis typically involves halogenation and benzyloxy group introduction. A representative method uses diazotization of 3-methoxy-5-(trifluoromethyl)aniline with NaNO₂ in H₂SO₄/CH₃COOH, followed by bromination with CuBr/HBr at 0–20°C, yielding ~48% . Key variables:
- Catalyst optimization : CuBr vs. other Cu(I) salts (e.g., CuCN) may alter electrophilic substitution efficiency.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., debenzylation).
- Stoichiometry : Excess HBr (1.2–1.5 equiv.) improves bromine availability.
Q. How can researchers characterize the purity and structure of this compound?
Answer:
- NMR : H/C NMR identifies benzyloxy (δ 4.9–5.2 ppm for CH₂), trifluoromethyl (δ 120–125 ppm in F NMR), and bromine-induced deshielding in aromatic protons .
- Mass spectrometry : ESI-MS (negative ion mode) shows [M–H]⁻ peaks at m/z 335.0 (C₁₄H₁₀BrF₃O⁻) .
- X-ray crystallography : For unambiguous confirmation (e.g., benzyloxy dihedral angles ~60° relative to benzene plane) .
Q. What are the stability considerations for this compound under standard lab conditions?
Answer:
- Light sensitivity : The bromine and trifluoromethyl groups increase susceptibility to photodegradation. Store in amber vials at –20°C under inert gas .
- Hydrolytic stability : Benzyl ethers are stable in neutral/acidic conditions but cleave under basic conditions (e.g., >pH 9) .
Advanced Research Questions
Q. How does the electronic nature of the substituents influence regioselectivity in cross-coupling reactions?
Answer: The trifluoromethyl group is strongly electron-withdrawing (-I effect), directing electrophilic attacks to the meta position. However, the benzyloxy group (+M effect) competes, creating a regiochemical paradox. Computational studies (DFT) show:
- Suzuki coupling : Pd catalysts favor bromine substitution at the most electron-deficient position (C3) .
- Buchwald-Hartwig amination : Steric hindrance from the benzyloxy group limits coupling at C5 .
Q. What contradictions exist in reported reactivity data, and how can they be resolved methodologically?
Answer: Discrepancies in nitration outcomes (e.g., para vs. meta nitro products) arise from varying nitrating agents:
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C3 bromine atom has a high electrophilicity index (), making it reactive in SNAr reactions .
- Molecular docking : Predict interactions with enzymes (e.g., cytochrome P450 for metabolic studies) using PubChem 3D conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
